8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8th position and a carboxamide group at the 2nd position. Its distinct structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-fluorobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the trifluoromethyl and carboxamide groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C9H6F3N3O |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-15-4-6(7(13)16)14-8(5)15/h1-4H,(H2,13,16) |
InChI Key |
SYYPKWAVWZJHJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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